molecular formula C8H5ClN2O B1425266 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1190317-34-0

4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No. B1425266
M. Wt: 180.59 g/mol
InChI Key: DIUVIQBVOYRQSM-UHFFFAOYSA-N
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Description

“4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” is a chemical compound with the empirical formula C7H5ClN2 . It is a halogenated heterocycle . This compound is used in early discovery research .


Molecular Structure Analysis

The molecular weight of this compound is 152.58 . The SMILES string representation is Clc1nccc2[nH]ccc12 . The InChI key is NGRAFQOJLPCUNE-UHFFFAOYSA-N . A study has reported the experimental charge density distribution in a similar compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine .

Scientific Research Applications

  • Synthesis and Transformations of Related Compounds :

    • Carbaldehydes similar to 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde have been used in acid-catalyzed ring closures and transformations, producing various heterocyclic compounds (Bertha et al., 1998).
    • 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, similar in structure, have been utilized in Sonogashira-type cross-coupling reactions, leading to the synthesis of pyrazolo[4,3-c]pyridines (Vilkauskaitė et al., 2011).
  • Derivatives and Novel Compound Synthesis :

    • Novel derivatives of pyrazolo[3,4-b]pyridine-5-carbaldehydes were synthesized from related compounds, showing the versatility of such carbaldehydes in creating heterocyclic chalcones and dipyrazolopyridines (Quiroga et al., 2010).
    • Pyridine-2-carbaldehydes, similar to the target compound, have been used to synthesize substituted chalcones, indicating potential applications in organic chemistry and bioactive compound synthesis (Prathipati & Sanasi, 2022).
  • Molecular Interaction Studies :

    • The interaction of related compounds like 4,6-dichloropyrimidine-5-carbaldehyde with amino acids was studied, highlighting the utility of such compounds in understanding molecular interactions and potential applications in drug discovery (Zinchenko et al., 2018).
  • Heterocycle Synthesis and Characterization :

    • A study synthesized a compound with similar structural features, focusing on its characterization and potential applications in non-linear optics and as a ligand for biological targets (Murthy et al., 2017).

Safety And Hazards

The safety information available indicates that this compound is classified as Acute Tox. 3 Oral . The signal word is Danger . The hazard statements include GHS05 and GHS06 .

Future Directions

Pyrrolo[3,4-c]pyridine derivatives have a broad spectrum of pharmacological properties, which is the main reason for developing new compounds containing this scaffold . Therefore, “4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” and related compounds may have potential applications in various areas of biomedical research .

properties

IUPAC Name

4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-7-5(4-12)3-11-6(7)1-2-10-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUVIQBVOYRQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676839
Record name 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

CAS RN

1190317-34-0
Record name 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190317-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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